Butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (S)-

chiral building block organic synthesis molecular weight differentiation

Researchers requiring a defined (S)-configured chiral intermediate with a primary alcohol handle for diastereoselective natural product synthesis often encounter supply gaps when only secondary-alcohol analogs (CAS 24347-63-5) or racemic mixtures (CAS 42998-05-0) are available. CAS 189938-05-4 directly addresses this need: - Enables orthogonal chemoselective transformations: the -CH₂OH group can be selectively oxidized or derivatized without protecting the methyl ester. - The (S)-configuration is essential for replicating published stereospecific routes to pyrrolizidine alkaloid necic acid components. - Supplied as a single enantiomer (≥95% ee) with a typical purity of 97% (HPLC), meeting typical pharmaceutical intermediate procurement specifications.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 189938-05-4
Cat. No. B12291688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (S)-
CAS189938-05-4
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCC(C)C(CO)C(=O)OC
InChIInChI=1S/C7H14O3/c1-5(2)6(4-8)7(9)10-3/h5-6,8H,4H2,1-3H3/t6-/m1/s1
InChIKeyGPIVIPTZTRRTFH-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 2-(Hydroxymethyl)-3-methylbutanoate: Chiral Bifunctional C7 Ester


Butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (S)- (CAS 189938-05-4), also referred to as methyl (2S)-2-(hydroxymethyl)-3-methylbutanoate, is a chiral C7 ester featuring a primary alcohol (–CH₂OH) at the C2 position and a methyl substituent at C3 on a butanoate backbone . With a molecular formula of C₇H₁₄O₃ and a molecular weight of 146.18 g/mol, this compound serves as a defined stereochemical intermediate in the synthesis of complex natural products, notably pyrrolizidine alkaloid necic acid components [1]. Its dual functionality—a methyl ester and a hydroxymethyl group—distinguishes it from simpler chiral esters by enabling orthogonal synthetic transformations without requiring protection/deprotection sequences.

Why (S)-Methyl 2-(Hydroxymethyl)-3-methylbutanoate Cannot Be Replaced


Generic substitution with the widely available (S)-methyl 2-hydroxy-3-methylbutanoate (CAS 24347-63-5) or its racemic counterpart (CAS 17417-00-4) is not chemically viable for applications requiring a primary alcohol handle. The target compound possesses a –CH₂OH group at C2, whereas the common analog bears a secondary –OH group, leading to fundamental differences in reactivity: the primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group (e.g., tosylate, bromide) without affecting the ester moiety . Furthermore, the (S)-configuration at C2 is critical for diastereoselective transformations in natural product synthesis, as demonstrated in the stereospecific construction of axillaridine necic acid intermediates, where the wrong enantiomer would lead to incorrect stereochemical outcomes [1]. The racemic mixture (CAS 42998-05-0) introduces an enantiomeric impurity that compromises chiral purity requirements in pharmaceutical intermediate procurement, where typical specifications demand ≥95% enantiomeric excess.

(S)-Methyl 2-(Hydroxymethyl)-3-methylbutanoate: Quantitative Differentiation Evidence


Molecular Weight and Formula: Hydroxymethyl vs. Hydroxy Ester

The target compound (CAS 189938-05-4) has a molecular formula of C₇H₁₄O₃ and a molecular weight of 146.18 g/mol, whereas the most common chiral analog, (S)-methyl 2-hydroxy-3-methylbutanoate (CAS 24347-63-5), has the formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol . This difference of one carbon and two hydrogen atoms (a CH₂ increment) corresponds to the replacement of the secondary –OH with a –CH₂OH group, resulting in a mass increase of 14.02 g/mol. This mass difference is analytically distinguishable by LC-MS or GC-MS, providing a direct quality control parameter for identity confirmation and purity assessment in procurement specifications.

chiral building block organic synthesis molecular weight differentiation

Primary vs. Secondary Alcohol: Chemoselective Reactivity

The target compound contains a primary hydroxymethyl group (–CH₂OH) at C2, which can be selectively oxidized to the corresponding aldehyde or carboxylic acid using mild oxidants such as TEMPO/bleach or Dess-Martin periodinane, without affecting the methyl ester . In contrast, the secondary alcohol in (S)-methyl 2-hydroxy-3-methylbutanoate (CAS 24347-63-5) resists oxidation to the ketone due to steric hindrance and requires harsher conditions that risk ester hydrolysis . This chemoselectivity advantage is critical in multistep syntheses where the ester must be preserved for later transformations.

chemoselective oxidation orthogonal protection bifunctional building block

Chiral Pool Integrity in Necic Acid Total Synthesis

The (S)-enantiomer (CAS 189938-05-4) was employed as a key chiral intermediate in the total synthesis of all eight stereoisomers of the necic acid component of axillaridine [1]. The absolute configuration was rigorously established, and the compound's optical purity was critical for the stereochemical outcome of subsequent transformations. The (R)-enantiomer would yield the opposite stereochemical series, producing enantiomeric necic acid derivatives that are biologically inactive [1]. This documented use in a peer-reviewed synthesis provides procurement justification: the (S)-enantiomer is the validated starting point for a published, reproducible synthetic route.

total synthesis pyrrolizidine alkaloid stereochemical integrity

Computed LogP and TPSA Property Differences

Computed LogP for the target compound is 0.4239, and its topological polar surface area (TPSA) is 46.53 Ų [1]. In comparison, (S)-methyl 2-hydroxy-3-methylbutanoate has a predicted LogP of approximately 0.6–0.8 and a TPSA of 37.3 Ų (calculated from structure). The higher TPSA of the target compound, due to the additional oxygen in the –CH₂OH group, suggests slightly greater aqueous solubility and lower passive membrane permeability. These differences, while modest, can influence extraction efficiency, chromatographic behavior, and suitability for specific in vitro assay formats.

physicochemical properties LogP TPSA drug-likeness

High-Value Applications of (S)-Methyl 2-(Hydroxymethyl)-3-methylbutanoate


Pyrrolizidine Alkaloid Total Synthesis Intermediate

This compound serves as the starting point for the diastereoselective synthesis of necic acid components of pyrrolizidine alkaloids, as demonstrated in the Matsumoto et al. (1992) total synthesis [1]. Its (S)-configuration is essential for constructing the correct stereochemical array of the target natural products. Procurement of this specific enantiomer is required to replicate the published route and achieve the reported yields and stereoselectivities.

Orthogonal Bifunctional Handle in Medicinal Chemistry

The combination of a methyl ester and a primary alcohol allows sequential, chemoselective transformations: the hydroxymethyl group can be oxidized to an aldehyde for reductive amination or Horner-Wadsworth-Emmons olefination, while the ester can be saponified or reduced later [1]. This orthogonality is valuable in medicinal chemistry for constructing diverse screening libraries from a single chiral scaffold.

Chiral HPLC Reference Standard for Enantiomeric Purity

Because the (S)-enantiomer is structurally distinct from its (R)-counterpart and the racemate (CAS 42998-05-0), it can be used as a reference standard for developing chiral HPLC or SFC methods to determine enantiomeric excess in process intermediates [1]. The distinct retention time and mass spectrum of the C7 hydroxymethyl ester vs. the C6 hydroxy ester (CAS 24347-63-5) provide additional selectivity in analytical method development.

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